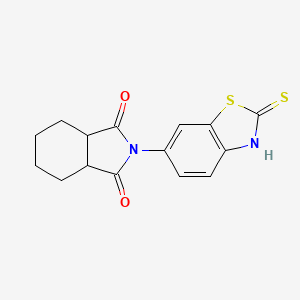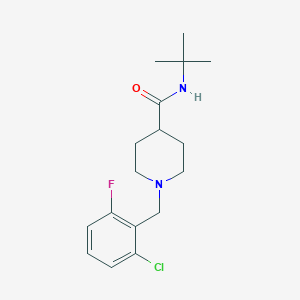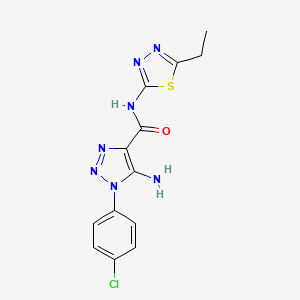![molecular formula C16H24ClNO5 B5183361 N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate, also known as CCPB, is a selective agonist of the β3-adrenergic receptor. It was first synthesized in 1998 by researchers at the University of Texas Southwestern Medical Center. CCPB has been found to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mechanism of Action
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to an increase in thermogenesis, or heat production, in brown adipose tissue, which can contribute to increased energy expenditure. In addition, activation of the β3-adrenergic receptor can improve insulin sensitivity and glucose uptake in skeletal muscle, which can improve glucose tolerance.
Biochemical and Physiological Effects
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has been found to have a number of biochemical and physiological effects. In addition to its effects on energy expenditure and glucose tolerance, N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has been found to reduce inflammation and oxidative stress in animal models. It has also been shown to increase fatty acid oxidation and decrease lipogenesis in adipose tissue.
Advantages and Limitations for Lab Experiments
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has several advantages for use in laboratory experiments. It is highly selective for the β3-adrenergic receptor, which reduces the potential for off-target effects. In addition, it has been extensively studied in preclinical models, which provides a strong basis for further research. However, N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has limitations as well. It is not currently approved for human use, which limits its potential clinical applications. In addition, its long-term safety and efficacy have not been fully established.
Future Directions
There are several potential future directions for research on N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Further studies are needed to determine its long-term safety and efficacy in animal models and humans. In addition, there is interest in understanding the molecular mechanisms underlying its effects on energy metabolism and glucose tolerance. Finally, there is potential for the development of novel therapeutics based on the structure of N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate, which may have improved selectivity and efficacy.
Synthesis Methods
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chloro-2-methylphenol with propylene oxide to form 3-(4-chloro-2-methylphenoxy)propanol. This intermediate is then reacted with 1-bromo-butane in the presence of a base to form N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine. The final step involves the formation of the oxalate salt of N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate.
Scientific Research Applications
N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate can increase energy expenditure, improve glucose tolerance, and reduce body weight in obese and diabetic animals. In addition, N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
properties
IUPAC Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.C2H2O4/c1-3-4-8-16-9-5-10-17-14-7-6-13(15)11-12(14)2;3-1(4)2(5)6/h6-7,11,16H,3-5,8-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBARKJIMVVRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5183296.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5183299.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5183303.png)
![3-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5183317.png)
![N-(3'-methyl-4-biphenylyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5183325.png)
![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5183343.png)
![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5183353.png)
![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5183359.png)

![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183381.png)